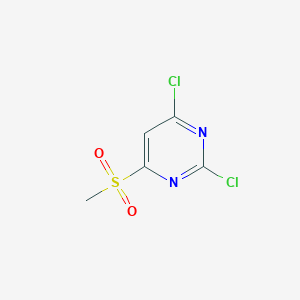
2,4-dichloro-6-(methylsulfonyl)Pyrimidine
描述
2,4-Dichloro-6-(methylsulfonyl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its two chlorine atoms at positions 2 and 4, and a methylsulfonyl group at position 6. It is used in various chemical reactions and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-(methylsulfonyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trichloropyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
化学反应分析
Types of Reactions
2,4-Dichloro-6-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be displaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Coupling Reactions: Biaryl compounds
科学研究应用
2,4-Dichloro-6-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-dichloro-6-(methylsulfonyl)pyrimidine involves its interaction with biological targets through nucleophilic substitution reactions. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The methylsulfonyl group enhances the compound’s reactivity and specificity towards certain molecular targets .
相似化合物的比较
Similar Compounds
2,4,6-Trichloropyrimidine: Similar in structure but lacks the methylsulfonyl group, making it less reactive in certain nucleophilic substitution reactions.
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Contains methoxy groups instead of chlorine atoms, leading to different reactivity and applications.
Uniqueness
2,4-Dichloro-6-(methylsulfonyl)pyrimidine is unique due to the presence of both chlorine atoms and a methylsulfonyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in synthetic chemistry and various scientific applications .
属性
IUPAC Name |
2,4-dichloro-6-methylsulfonylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)4-2-3(6)8-5(7)9-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLCOCPEKIQCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=NC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Isopropyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8011271.png)
![2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8011278.png)
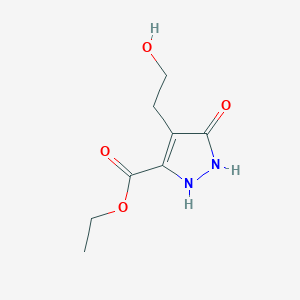
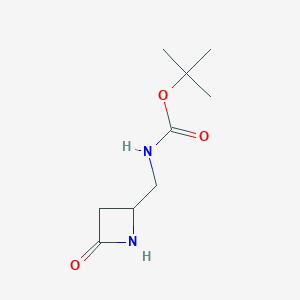
![5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B8011306.png)
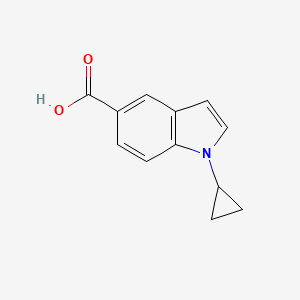
![7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-ol](/img/structure/B8011315.png)
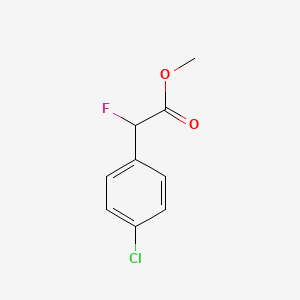
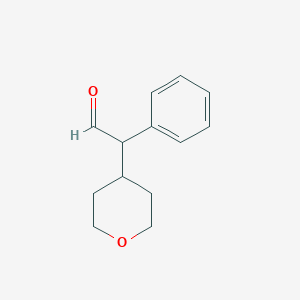
![3-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B8011328.png)
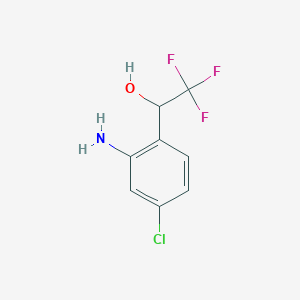
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8011357.png)
![3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B8011373.png)
![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8011381.png)
